Product packaging for 2-Vinyl-1H-benzimidazole(Cat. No.:CAS No. 14984-26-0)

2-Vinyl-1H-benzimidazole

Cat. No.: B079955
CAS No.: 14984-26-0
M. Wt: 144.17 g/mol
InChI Key: YRPYTFXEHXXYQW-UHFFFAOYSA-N
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Description

2-Vinyl-1H-benzimidazole is a versatile chemical scaffold in medicinal chemistry, recognized for its potential in targeted cancer therapy and antimicrobial research. The benzimidazole core is a privileged structure in drug discovery, known to interact with various biological polymers, which often results in a broad spectrum of pharmacological activities . This specific 2-vinyl derivative is of particular interest for developing novel therapeutic agents due to the synthetic flexibility of the vinyl group, which serves as a handle for molecular hybridization and further functionalization via coupling reactions . In anticancer research, 2-substituted benzimidazoles have demonstrated the ability to exert cytotoxic effects through versatile mechanisms. These include acting as DNA-binding or DNA-intercalating agents, disrupting vital enzyme functions, and inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis . Furthermore, the benzimidazole nucleus is a key pharmacophore in the design of antimicrobial agents. Compounds based on this structure have shown significant activity against various bacterial and fungal strains, making this compound a valuable building block for developing new anti-infective leads to address the challenge of drug-resistant microbes . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B079955 2-Vinyl-1H-benzimidazole CAS No. 14984-26-0

Properties

IUPAC Name

2-ethenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYTFXEHXXYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297138
Record name 2-Vinyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-26-0
Record name 2-Vinylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Vinyl 1h Benzimidazole and Its Derivatives

Conventional Synthesis Routes

Traditional methods for synthesizing the benzimidazole (B57391) core and introducing the vinyl substituent often involve multi-step processes. These routes, while foundational, can sometimes require harsh reaction conditions.

A cornerstone of benzimidazole synthesis is the condensation reaction between o-phenylenediamine (B120857) and various carbonyl-containing compounds. eijppr.comresearchgate.net This approach is widely used for creating a diverse range of 2-substituted benzimidazoles. eijppr.com The reaction typically involves heating the two reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration that forms the imidazole (B134444) ring. eijppr.com For the synthesis of 2-substituted benzimidazoles, carboxylic acids are commonly employed, a method known as the Phillips reaction. rsc.org

While direct synthesis with a vinyl-containing carbonyl compound is a logical approach, many syntheses involve the use of other precursors. For instance, reactions with aldehydes can yield 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. eijppr.com Similarly, the reaction of o-phenylenediamine with cinnamaldehyde (B126680) results in the formation of (E)-2-styryl-1H-benzo(d)imidazole, a structurally related compound. rjptonline.org

The following table provides examples of condensation reactions used to form benzimidazole derivatives.

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
o-PhenylenediamineCinnamaldehydeAlumina, Acetonitrile, Microwave (200W, 28s)(E)-2-styryl-1H-benzo(d)imidazole79.86% rjptonline.org
o-PhenylenediamineSuccinaldehydeAlumina, Acetonitrile, Microwave (200W, 30s)3-(1-H-Benzo[d]imidazol-2-yl)propanal74.21% rjptonline.org
o-PhenylenediamineAromatic AldehydesMontmorillonite K-10, Microwave, Solvent-free2-Aryl-1-arylmethyl-1H-1,3-benzimidazolesGood eijppr.com
o-PhenylenediamineAromatic AldehydesTiCl4, Solvent-freeSubstituted Benzimidazoles- eijppr.com

The introduction of the vinyl group at the 2-position of the benzimidazole ring can be effectively achieved through β-elimination reactions. This process involves the removal of a hydrogen atom and a leaving group from adjacent carbon atoms to form a double bond. libretexts.org In organometallic chemistry, this is a common reaction for metal alkyl complexes. libretexts.org

A notable example involves the use of 1-(2-benzimidazol-2-ylethyl)pyridinium salts. acs.org These precursors, when treated with an anion-exchange resin in the hydroxide (B78521) form, undergo a β-elimination at room temperature to yield the corresponding 2-vinyl-1H-benzimidazole monomers. oup.com Similarly, ethyleneimidazolium benzimidazolate inner salts have been shown to undergo a type of β-elimination to afford 2-vinyl-1H-benzimidazoles in high yields under neutral and mild conditions. oup.com The reaction temperature is a critical factor, with better yields observed at 80 °C. oup.com

Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of complex molecules. Palladium-catalyzed reactions, in particular, have proven to be powerful tools. The synthesis of this compound can be achieved through palladium-catalyzed methods, such as the reductive N-heteroannulation of N-allyl-2-nitrobenzenamine. smolecule.com

Palladium catalysis is also instrumental in the synthesis of various benzimidazole derivatives. For example, a cascade process involving the selective oxidative addition of a palladium catalyst to a di-activated arene, followed by arylation and amidation, can lead to the formation of N-arylbenzimidazoles. nih.gov While not a direct synthesis of this compound, these methods highlight the versatility of palladium catalysis in constructing the core benzimidazole structure.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eijppr.commdpi.com

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. eijppr.comrjptonline.org This method often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgresearchgate.nettandfonline.com

The synthesis of various benzimidazole derivatives has been successfully achieved using microwave irradiation. For instance, the reaction of o-phenylenediamines with amides under microwave conditions provides a rapid and efficient route to 2-substituted benzimidazoles. rsc.orgrsc.org In one specific example, the reaction of o-phenylenediamine with an appropriate amide under microwave irradiation at 150°C for just 2 minutes resulted in the formation of 2-vinyl-1H-benzo[d]imidazole. rsc.org

The following table compares conventional and microwave-assisted synthesis for some benzimidazole derivatives.

Synthesis TypeReactantsConditionsReaction TimeYieldReference
Microwaveo-Phenylenediamine, Amide150°C, 150W2 min- rsc.org
Conventionalo-Phenylenediamine, Amide, 70% HCl100°C-- rsc.org
Microwave1,2-Phenylenediamines, Aromatic Aldehydes, Na2S2O5Solvent-free46 s88% researchgate.net
Thermal1,2-Phenylenediamines, Aromatic Aldehydes, Na2S2O5-4 h83% researchgate.net

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant environmental benefits. Several methods for the synthesis of benzimidazoles have been developed that operate under solvent-free conditions. eijppr.com

For example, the condensation of o-phenylenediamine with aldehydes can be carried out in the absence of a solvent, often with the aid of a catalyst like trifluoroacetic acid (TFA) or titanium tetrachloride (TiCl4). eijppr.com These reactions can achieve high yields under relatively mild conditions. The use of organocatalysts like TFA allows for efficient cyclocondensation with catalyst loadings of 10-15 mol% at temperatures between 80-100°C, yielding the desired products in 4-6 hours with yields often exceeding 90%.

Organic Catalyst Utilization

The synthesis of the benzimidazole core, a precursor to this compound, can be efficiently achieved using metal-free organic catalysts. These methods offer advantages such as mild reaction conditions and reduced environmental impact compared to many metal-based catalytic systems.

One prominent organic catalyst is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net DBU, a non-nucleophilic amidine base, has been successfully employed to catalyze the condensation and cyclization of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles. researchgate.net The reaction proceeds smoothly, often at room temperature, highlighting the efficiency of DBU as a homogenous and low-cost catalyst. researchgate.net For instance, the reaction between o-phenylenediamine and an appropriate aldehyde in the presence of DBU in a solvent like dichloromethane (B109758) leads to the corresponding benzimidazole derivative. researchgate.net

Another effective organocatalyst is the amino acid L-proline. It has been shown to be a versatile catalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from o-phenylenediamines and aldehydes. researchgate.net These reactions are typically conducted under mild, ambient temperature conditions and can produce the desired products in moderate to excellent yields. researchgate.net

While these organocatalytic methods are primarily reported for general benzimidazole synthesis, they represent a viable and green strategy for producing the necessary 2-substituted benzimidazole precursors for subsequent conversion to this compound.

CatalystReactantsProduct TypeKey Features
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)o-phenylenediamine, Aldehydes2-Substituted BenzimidazolesMetal-free, mild conditions, low cost. researchgate.net
L-Prolineo-phenylenediamine, Aldehydes2-Aryl-1-arylmethyl-1H-benzimidazolesOrganocatalyst, mild conditions, moderate to excellent yields. researchgate.net

Derivatization and Functionalization Strategies

Once the this compound core is formed, it can be further modified to create a diverse library of compounds. Key strategies include reactions at the nitrogen atoms of the imidazole ring and substitution on the benzene (B151609) ring.

The nitrogen atom at the 1-position (N-1) of the benzimidazole ring is a common site for functionalization. diva-portal.orgnih.gov The presence of an acidic N-H proton allows for deprotonation to form a benzimidazole anion, which can then react with various electrophiles. thieme-connect.de

N-Alkylation is a primary method for introducing substituents at the N-1 position. swan.ac.uk This is typically achieved by reacting the benzimidazole with an alkyl halide (e.g., alkyl bromides) in the presence of a base. diva-portal.orgnih.govresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be employed with an aqueous base like potassium hydroxide to facilitate the reaction. researchgate.net This method allows for the introduction of a wide range of alkyl chains (from C3 to C10) onto the benzimidazole nitrogen. researchgate.net For example, reacting a 2-substituted benzimidazole with various alkyl bromides under these conditions yields the corresponding N-1 alkylated products. researchgate.net

N-Acylation involves the introduction of an acyl group at the N-1 position. This can be accomplished by reacting the benzimidazole with acylating agents like acyl chlorides. swan.ac.uknih.gov The reaction is often catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, the acylation of benzimidazole alcohols with acyl chlorides (such as butyryl, hexanoyl, or octanoyl chloride) in dichloromethane (DCM) proceeds efficiently in the presence of DMAP. nih.gov These reactions are crucial for modifying the lipophilicity and, consequently, the biological properties of the parent compound. nih.gov

Reaction TypeReagentsConditionsProduct
N-AlkylationAlkyl bromides (C3-C10)Tetrabutylammonium hydrogen sulfate, 30% aq. KOHN-Alkyl-2-substituted-benzimidazoles researchgate.net
N-AlkylationSubstituted halidesBaseN-1 Substituted 1H-benzimidazole derivatives diva-portal.orgnih.gov
N-AcylationAcyl chlorides (e.g., butyryl, hexanoyl)DMAP, DCMN-Acyl benzimidazole derivatives nih.gov

The benzimidazole scaffold allows for the introduction of substituents at various positions to modulate its properties. Besides the N-1 and C-2 positions, the benzene ring (positions C-4, C-5, C-6, and C-7) is a key target for modification.

The synthesis of substituted benzimidazoles often starts with a substituted o-phenylenediamine. diva-portal.orgnih.gov For example, condensing a 4-substituted benzene-1,2-diamine with an appropriate aldehyde yields a 6-substituted 1H-benzimidazole. diva-portal.org This approach has been used to create libraries of N,2,6-trisubstituted 1H-benzimidazole derivatives. diva-portal.org

Direct substitution on the pre-formed benzimidazole ring can be more challenging due to the deactivating effect of the fused imidazole ring on electrophilic attack at the 2-position. thieme-connect.de However, specific reactions can achieve substitution. For instance, the synthesis of 6-Chloro-1-(4-methylphenyl)-2-vinyl-1H-benzimidazole has been reported, demonstrating that substituents can be incorporated onto both the benzene ring and the N-1 position of a this compound molecule. arkat-usa.org The synthesis of 2-aryl-1,3-benzimidazoles with a variety of substituents at the 5- and 6-positions (including -H, -OCH3, -CH3, -OH, -Cl, -Br, -NO2) has also been achieved, typically by starting with the appropriately substituted o-phenylenediamine. semanticscholar.org

Stereoselective Synthesis of this compound Isomers

The geometry of the vinyl group in this compound can significantly influence its biological activity and material properties. Therefore, stereoselective synthesis to control the formation of E (trans) or Z (cis) isomers is crucial. Olefination reactions are the primary methods for achieving this control.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes and is particularly known for producing predominantly E-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganicchemistrydata.org To synthesize this compound, one would typically react 1H-benzimidazole-2-carbaldehyde with a phosphonate ylide. The use of stabilized phosphonate carbanions in the HWE reaction generally leads to high E-selectivity. organic-chemistry.org The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the traditional Wittig reaction. wikipedia.org

The Wittig reaction is another cornerstone of alkene synthesis. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org

Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl) typically react with aldehydes to produce (Z)-alkenes as the major product. organic-chemistry.org

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes. organic-chemistry.org

By carefully choosing the appropriate ylide, the synthesis can be directed towards the desired stereoisomer of this compound.

Furthermore, palladium-catalyzed reactions have been developed for the stereoselective synthesis of related vinyl-substituted heterocycles. For example, a method for the synthesis of (E)-2-vinylmethylidene-1,4-benzodiazepines involves a palladium/charcoal-catalyzed reaction where a trans-aminopalladation step ensures exclusive (E)-stereochemistry. researchgate.net Such strategies could potentially be adapted for the stereoselective synthesis of this compound isomers.

MethodTypical ProductKey Features
Horner-Wadsworth-Emmons (HWE) Reaction(E)-alkeneUses stabilized phosphonate carbanions; water-soluble byproduct. wikipedia.orgorganic-chemistry.org
Wittig Reaction (Non-stabilized ylide)(Z)-alkeneYlide is more reactive. organic-chemistry.org
Wittig Reaction (Stabilized ylide)(E)-alkeneYlide is less reactive; thermodynamically controlled. organic-chemistry.org

Chemical Transformations and Reaction Mechanisms of 2 Vinyl 1h Benzimidazole

Reactivity of the Vinyl Moiety

The carbon-carbon double bond of the vinyl group is electron-rich and serves as the primary site for addition reactions, polymerizations, and various coupling transformations.

The vinyl group of 2-vinyl-1H-benzimidazole is susceptible to oxidation, a common reaction for alkenes. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of several products. Typical oxidation reactions would involve the conversion of the vinyl group into an epoxide, a diol, or cleavage to form an aldehyde. For instance, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield 2-(oxiran-2-yl)-1H-benzimidazole. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions could produce the corresponding diol, 1-(1H-benzimidazol-2-yl)ethane-1,2-diol. Under more vigorous conditions, oxidative cleavage could occur, breaking the double bond to form 2-formyl-1H-benzimidazole.

Under photochemical conditions, the vinyl group of this compound can undergo [2+2] cycloaddition reactions. aklectures.com This type of reaction involves the irradiation of the molecule with light, typically UV light, which excites the π-electrons of the double bond. researchgate.net The excited-state molecule can then react with a ground-state molecule in a concerted step to form a cyclobutane (B1203170) ring. aklectures.com When this compound is reacted with itself, this leads to dimerization, producing a mixture of cyclobutane-containing isomers. The reaction is a powerful tool for creating four-membered rings, which can be challenging to synthesize through other methods. nih.gov The stereochemistry of the resulting cyclobutane product is dependent on the reaction conditions and the specific stereoisomers of the starting materials. nih.gov

The vinyl group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for structural diversification. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl, alkyl, or other vinyl groups. Palladium-catalyzed reactions such as the Heck and Suzuki couplings are particularly effective. mdpi.comresearchgate.net In a Heck reaction, this compound can be coupled with an aryl halide in the presence of a palladium catalyst to form a stilbene-like derivative. Similarly, rhodium-catalyzed reductive couplings can be employed to connect the vinyl group to imines, creating complex amine-containing structures. nih.gov These methods provide a modular approach to synthesizing a broad library of complex benzimidazole (B57391) derivatives from a common precursor.

Reaction Type Typical Catalyst Coupling Partner General Product Structure
Heck CouplingPd(OAc)₂, PdCl₂(PPh₃)₂Aryl or Vinyl Halide2-(2-Arylvinyl)-1H-benzimidazole
Suzuki CouplingPd(PPh₃)₄Arylboronic Acid2-(2-Arylvinyl)-1H-benzimidazole
Reductive CouplingCationic Rhodium ComplexN-Arylsulfonyl ImineBranched amine adducts

Reactivity of the Benzimidazole Core

The benzimidazole ring is an aromatic system with distinct electronic properties. It contains both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3), and its benzene (B151609) ring can undergo substitution reactions. chemicalbook.com

The benzimidazole core exhibits annular tautomerism, a form of intramolecular hydrogen transfer where the proton on the N1 nitrogen can migrate to the N3 nitrogen. longdom.org This process results in two tautomeric forms that are in rapid equilibrium in solution. For this compound, this means the compound exists as a mixture of this compound and 2-vinyl-3H-benzimidazole. This hydrogen transfer is a fundamental characteristic of N-unsubstituted benzimidazoles and influences the molecule's chemical and physical properties, including its participation in hydrogen bonding and its reactivity in substitution reactions. biosynth.com

The benzimidazole ring system can undergo both electrophilic and nucleophilic substitution, although the reactivity differs between the benzene and imidazole (B134444) portions of the core.

Electrophilic Aromatic Substitution: The benzene part of the benzimidazole ring is activated towards electrophilic attack. Calculations show that positions 4, 5, 6, and 7 are π-excessive, making them susceptible to electrophiles. chemicalbook.com Reactions like nitration and halogenation typically occur at the 5- and 6-positions. longdom.org For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro-2-vinyl-1H-benzimidazole and 6-nitro-2-vinyl-1H-benzimidazole.

Nucleophilic Aromatic Substitution: The imidazole part of the ring is generally electron-deficient, making the C2 position susceptible to nucleophilic attack, particularly if a good leaving group is present. chemicalbook.comresearchgate.net In the case of this compound, the vinyl group is not a leaving group, making direct nucleophilic substitution at C2 unlikely. However, related benzimidazole derivatives can undergo such reactions. For instance, intramolecular nucleophilic aromatic substitution (S_NAr) has been observed in 2-(2-nitrophenyl)-1H-benzimidazoles, where an N-pendant alkoxide displaces the nitro group to form a new ring. nih.gov

Reaction Type Position(s) of Substitution Typical Reagents Ring Influence
Electrophilic Nitration5- and 6-HNO₃, H₂SO₄The fused imidazole ring activates the benzene ring for substitution.
Electrophilic Bromination5- and 6-Br₂, HBrThe fused imidazole ring activates the benzene ring for substitution.
Nucleophilic Substitution2-Strong NucleophileThe C2 position is electron-deficient but requires a leaving group.

Mechanistic Investigations of Key Reactions

The formation of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine (B120857) with acrylic acid. This reaction is a specific example of the well-established Phillips-Ladenburg synthesis of benzimidazoles. Alternative pathways, such as the dehydration of 2-(β-hydroxyethyl)benzimidazole, also provide a viable route to the target molecule.

The primary route for the synthesis of this compound involves the acid-catalyzed condensation of o-phenylenediamine and acrylic acid. The reaction proceeds through a series of well-defined steps:

Protonation of the Carbonyl Group: The reaction is typically initiated by the protonation of the carbonyl oxygen of acrylic acid by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon of acrylic acid. This results in the formation of a tetrahedral intermediate.

Formation of the Amide Intermediate: The tetrahedral intermediate is unstable and undergoes dehydration to form an N-acyl-o-phenylenediamine, specifically N-(2-aminophenyl)acrylamide. This is a key intermediate in the reaction pathway.

Intramolecular Cyclization: The second amino group of the N-(2-aminophenyl)acrylamide intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This leads to the formation of a five-membered ring, resulting in a dihydrobenzimidazole intermediate.

Aromatization: The final step involves the elimination of a molecule of water from the dihydrobenzimidazole intermediate. This dehydration step leads to the formation of the stable, aromatic benzimidazole ring, yielding the final product, this compound.

An alternative pathway involves the initial formation of 2-(β-hydroxyethyl)benzimidazole, which is subsequently dehydrated to yield this compound. The first step, the formation of 2-(β-hydroxyethyl)benzimidazole, can be achieved by the condensation of o-phenylenediamine with γ-butyrolactone or 3-hydroxypropanoic acid. The subsequent dehydration is typically carried out using a strong dehydrating agent, such as sulfuric acid or phosphoric acid, at elevated temperatures. This elimination reaction proceeds via a carbocation intermediate to form the stable vinyl group.

In the direct condensation pathway, the N-(2-aminophenyl)acrylamide intermediate is of central importance. Its formation is the result of the initial acylation of o-phenylenediamine. The presence of the vinyl group in this intermediate is crucial, and the reaction conditions must be controlled to prevent polymerization or other side reactions involving this reactive moiety.

Following the formation of the amide, the 2-vinyl-2,3-dihydro-1H-benzimidazole intermediate is formed through intramolecular cyclization. This non-aromatic intermediate is transient and readily undergoes dehydration to achieve the thermodynamic stability associated with the aromatic benzimidazole ring system.

The table below summarizes the key reactants and intermediates involved in the primary synthetic pathway for this compound.

Compound Name Role in Reaction Molecular Formula
o-PhenylenediamineReactantC₆H₈N₂
Acrylic AcidReactantC₃H₄O₂
N-(2-aminophenyl)acrylamideIntermediateC₉H₁₀N₂O
2-Vinyl-2,3-dihydro-1H-benzimidazoleIntermediateC₉H₁₀N₂
This compoundProductC₉H₈N₂

Polymer Science and Advanced Materials Applications of 2 Vinyl 1h Benzimidazole

Polymerization Studies of 2-Vinyl-1H-benzimidazole

The polymerization of this compound can be achieved through various techniques, with free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization being of significant interest for controlling the polymer architecture.

Free Radical Polymerization of the Vinyl Monomer

Free radical polymerization is a common and versatile method for producing polymers from vinyl monomers. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then react with the vinyl group of the this compound monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer, poly(this compound).

The polymerization of vinyl-substituted imidazole (B134444) derivatives can sometimes be challenging. For instance, the free-radical polymerization of N-vinylimidazole has been reported to be slow at neutral or high pH due to degradative chain transfer involving the imidazole ring. However, the polymerization rate can be enhanced by lowering the pH, which protonates the imidazole ring and reduces side reactions. While specific kinetic data for the free radical polymerization of this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For example, the free-radical solution copolymerization of N-vinylcaprolactam with 1-vinyl-2-methylbenzimidazole has been investigated, indicating the feasibility of polymerizing vinylbenzimidazole derivatives.

Table 1: Illustrative Conditions for Free Radical Polymerization of Vinyl Monomers This table presents typical conditions and is not specific to this compound due to a lack of available data.

Monomer Initiator Solvent Temperature (°C)
N-Vinylimidazole AIBN Various 60-80
Styrene (B11656) BPO Bulk 80-100

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

To achieve better control over the polymer's molecular weight, polydispersity, and architecture, controlled radical polymerization techniques such as RAFT polymerization are employed. RAFT is a versatile method that allows for the synthesis of well-defined polymers with complex architectures, such as block copolymers and star polymers. The process involves the use of a chain transfer agent, typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains.

While the RAFT polymerization of this compound has not been extensively detailed, the successful RAFT polymerization of the related monomer, 1-vinylimidazole, suggests its feasibility. The controlled polymerization of vinylimidazoles was once considered challenging, but recent studies have demonstrated that well-controlled poly(1-vinylimidazole) can be synthesized via RAFT polymerization, often with the aid of specific solvents like acetic acid to stabilize the propagating radical. This breakthrough opens up possibilities for the synthesis of well-defined poly(this compound).

Kinetic studies of RAFT polymerization typically show a linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI), indicative of a controlled "living" polymerization process.

Table 2: Representative Data from RAFT Polymerization of a Vinyl Monomer This table is illustrative and based on data for related vinyl monomers, not specifically this compound.

Monomer RAFT Agent Initiator Solvent Conversion (%) Mn ( g/mol ) PDI
1-Vinylimidazole Various AIBN Acetic Acid 90 15,000 1.15
Styrene CPDB AIBN Toluene 85 20,000 1.10

Copolymerization and Composite Material Development

Copolymerization of this compound with other monomers is a powerful strategy to tailor the properties of the resulting materials. This allows for the creation of polymers with a wide range of chemical and physical characteristics.

Copolymerization with Olefinic Monomers

The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding the copolymerization behavior and predicting the composition of the resulting copolymer. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer.

Development of Novel Materials with Tunable Properties

The benzimidazole (B57391) group in poly(this compound) provides a site for various chemical modifications, allowing for the tuning of material properties. For instance, the nitrogen atoms in the imidazole ring can be protonated or coordinated with metal ions, leading to changes in solubility, thermal stability, and conductivity.

Furthermore, copolymers of this compound with functional monomers like acrylates or styrenes can lead to materials with tailored properties. For example, copolymerization with a hydrophobic monomer can result in amphiphilic copolymers that can self-assemble into micelles or other nanostructures in solution.

The development of composite materials by incorporating poly(this compound) or its copolymers into inorganic matrices, such as silica (B1680970) or clay, is another avenue for creating novel materials with enhanced mechanical or thermal properties. For instance, poly(N-vinyl imidazole) grafted silica nanofillers have been used to create nanocomposites with polybenzimidazole, showcasing the potential for such hybrid materials.

Applications in Functional Materials and Optoelectronics

The unique properties of polymers derived from this compound make them attractive for a variety of applications in functional materials and optoelectronics. The benzimidazole moiety is known for its high thermal stability and has been incorporated into high-performance polymers.

Theoretical studies on vinyl-fused benzimidazole derivatives have indicated their potential for optoelectronic applications. These studies suggest that by modifying the chemical structure, it is possible to tune the electronic properties, such as the HOMO-LUMO energy gap, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net The benzimidazole core can act as an electron-transporting or hole-transporting material, depending on the substituents.

The ability of the benzimidazole nitrogen atoms to coordinate with metal ions also opens up possibilities for creating luminescent materials. By incorporating rare-earth or transition metal ions into the polymer matrix, it may be possible to develop materials with interesting photophysical properties for applications in sensors, displays, and lighting.

Luminescent Material Development

The benzimidazole moiety, a key component of this compound, is a well-established fluorophore, making its polymer derivatives promising candidates for the development of advanced luminescent materials. Research into the photophysical properties of benzimidazole-containing polymers indicates their potential for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

The luminescence in these materials often arises from π-π* transitions within the benzimidazole ring system. The vinyl group in this compound allows for its incorporation into various polymer architectures, including homopolymers and copolymers. This versatility enables the tuning of the resulting material's luminescent properties, such as emission wavelength and quantum yield, by altering the polymer's composition and structure.

One area of investigation involves the development of copolymers where this compound is combined with other monomers. This approach can enhance the polymer's processability, thermal stability, and charge-transporting properties, all of which are crucial for the fabrication of efficient luminescent devices. For instance, copolymerization with monomers possessing electron-donating or electron-withdrawing groups can modify the energy levels of the resulting polymer, leading to shifts in the emission color.

Furthermore, the nitrogen atoms in the benzimidazole ring can act as coordination sites for metal ions. This property opens up the possibility of creating metal-organic polymers with unique luminescent characteristics. The coordination of metal ions can lead to the formation of materials that exhibit phosphorescence or have applications in sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.

Research on related benzimidazole derivatives has provided insights into the potential of poly(this compound). For example, studies on 2-(2-hydroxyphenyl)-1H-benzimidazole have shown that its fluorescence can be enhanced when incorporated into a zeolitic imidazolate framework (ZIF-8). sigmaaldrich.comnih.gov This enhancement is attributed to the interaction between the benzimidazole derivative and the framework, which restricts non-radiative decay pathways. sigmaaldrich.comnih.gov Similarly, zinc(II) complexes featuring 1H-benzimidazole-2-yl hydrazone ligands have been shown to exhibit excitation-dependent emission and mechanochromic luminescence, where the emission color changes in response to mechanical grinding. These findings underscore the rich photophysical behavior of the benzimidazole core and suggest that polymers of this compound could be engineered to display similar stimuli-responsive luminescent properties.

Table 1: Luminescent Properties of Benzimidazole-Related Materials

MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Key Findings
2-(2-hydroxyphenyl)-1H-benzimidazole in ZIF-8Not specifiedNot specifiedFluorescence enhancement due to interaction with the ZIF-8 framework. sigmaaldrich.comnih.gov
Zn(II) complexes with 1H-benzimidazole-2-yl hydrazone ligandsVariesVaries (blue to green)Excitation-dependent emission and reversible mechanochromic luminescence.

Photochromic and Redox System Integration

The integration of this compound into photochromic and redox-active systems represents a promising avenue for the creation of advanced functional materials. The inherent electronic properties of the benzimidazole unit, coupled with the polymerizability of the vinyl group, allow for its use in materials that can respond to light and electrical stimuli.

Photochromic Systems:

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While direct evidence for the photochromic behavior of homopolymers of this compound is not extensively documented, research on related vinylimidazole polymers provides a strong basis for its potential in this area.

For instance, novel photochromic polymers based on poly[N-vinyl-2-(phenylazo)imidazole] derivatives have been synthesized. pwr.edu.pl These polymers exhibit reversible trans-cis photoisomerization upon irradiation with UV light, leading to changes in their refractive indices. pwr.edu.pl This demonstrates that a vinylimidazole backbone can effectively support photochromic units. By analogy, it is conceivable that this compound could be copolymerized with photochromic monomers or that the benzimidazole ring itself could be chemically modified to impart photochromic properties to the resulting polymer.

Redox Systems:

The benzimidazole moiety can participate in reversible oxidation-reduction reactions, making polymers containing this unit attractive for applications in redox-active systems such as batteries, electrochromic devices, and sensors. The development of organic radical batteries, for example, is an area where redox-active polymers are being explored as a more sustainable alternative to traditional metal-based batteries.

Research has been conducted on the development of novel redox-active organic materials based on benzimidazole and its derivatives. db-thueringen.de These studies involve the synthesis and electrochemical characterization of molecules that can be incorporated into a polymer backbone for use in organic batteries. db-thueringen.de The benzimidazole unit can be designed to undergo stable and reversible redox reactions, which is a key requirement for long-lasting battery performance.

Furthermore, a request for a scientific publication titled "Redox Flow Batteries with an Amphoteric Sulfonated Poly(styrene-co-2-vinyl benzimidazole) Membrane" suggests active research into the application of copolymers of this compound in energy storage technologies. researchgate.net In such a system, the benzimidazole units would likely contribute to the redox activity, while the sulfonated styrene units would provide ion conductivity, a crucial property for an ion-exchange membrane in a redox flow battery.

Table 2: Potential Applications of this compound in Photochromic and Redox Systems

SystemPotential Role of this compoundRelevant Research on Related Compounds
Photochromic Polymers As a comonomer with photochromic units or as a modifiable backbone for attaching photochromic groups.Poly[N-vinyl-2-(phenylazo)imidazole] derivatives show reversible photoisomerization. pwr.edu.pl
Redox-Active Polymers As the primary redox-active component in materials for organic batteries or electrochromic devices.Benzimidazole derivatives are being investigated as redox-active moieties for polymers in organic radical batteries. db-thueringen.de
Redox Flow Batteries As a comonomer in the synthesis of ion-exchange membranes with both redox activity and ion conductivity.A sulfonated poly(styrene-co-2-vinyl benzimidazole) membrane is being explored for redox flow batteries. researchgate.net

Biological and Pharmacological Research on 2 Vinyl 1h Benzimidazole Derivatives

Antimicrobial Activity Research

Benzimidazole (B57391) derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. nih.gov The introduction of a vinyl group at the 2-position of the benzimidazole ring is suggested to contribute to the biological activity, with research indicating that bulky group substitutions at this position can play a major role in antibacterial efficacy. researchgate.net

Research into the antibacterial properties of 2-substituted benzimidazole derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. saudijournals.commdpi.com Studies have shown that certain derivatives exhibit potent antibacterial effects. For instance, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated significant antibacterial activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. nih.gov

Nitro-substituted (benzamidostyryl)benzimidazole derivatives, which feature a vinyl-like linkage, have been reported to exhibit good to moderate antibacterial activity. nih.gov While specific data for 2-Vinyl-1H-benzimidazole is limited, the activity of structurally related compounds suggests potential for this derivative.

Compound TypeBacterial StrainMIC (μg/mL)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesEscherichia coli2 - 16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesStreptococcus faecalis2 - 16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesMSSA2 - 16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesMRSA2 - 16 nih.gov
Nitro-substituted (benzamidostyryl)benzimidazolesGood to moderate activity nih.gov

Benzimidazole derivatives have been extensively studied for their antifungal properties. researchgate.netbiosynth.com Some compounds have shown excellent activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govwu.ac.th For example, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibit potent antifungal activity against C. albicans and A. niger with MIC values ranging from 8 to 16 μg/mL. nih.gov

The proposed mechanism of antifungal action for some benzimidazole compounds is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov This disruption of the cell membrane leads to fungal cell death. While this mechanism is established for the broader class of benzimidazoles, specific studies on the mode of action of this compound derivatives are not extensively documented.

Compound TypeFungal StrainMIC (μg/mL)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesCandida albicans8 - 16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesAspergillus niger8 - 16 nih.gov

The antiparasitic applications of benzimidazoles are well-established, with several derivatives used as anthelmintic drugs. saudijournals.comwu.ac.th Research has demonstrated the in vitro activity of various benzimidazole derivatives against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as helminths like Trichinella spiralis. nih.gov

Specifically, 2-(Trifluoromethyl)benzimidazole derivatives have shown to be more active as antiprotozoal agents than the standard drugs albendazole (B1665689) and metronidazole. nih.gov While direct studies on this compound are scarce, the proven efficacy of other 2-substituted benzimidazoles suggests that it could be a promising scaffold for the development of new antiparasitic agents.

The antimicrobial mechanism of benzimidazole derivatives is multifaceted and depends on the specific derivative and the target organism. A primary mode of action, particularly in fungi, is the inhibition of tubulin polymerization, which disrupts cell division. nih.gov Another key mechanism is the inhibition of crucial enzymes, such as those involved in ergosterol biosynthesis in fungi. nih.gov For bacteria, it is suggested that the structural similarity of benzimidazoles to purines allows them to interfere with the synthesis of bacterial nucleic acids and proteins. While these mechanisms are understood for the benzimidazole class, dedicated research is required to elucidate the specific mechanisms of action for this compound derivatives.

Anticancer and Antiproliferative Investigations

Benzimidazole derivatives have emerged as a significant class of compounds in anticancer research, with some derivatives acting as epigenetic regulators. researchgate.netnih.gov

Epigenetic modifications play a crucial role in cancer development, and targeting the enzymes responsible for these modifications is a promising therapeutic strategy. researchgate.netmdpi.com Benzimidazole derivatives have been identified as potent modulators of epigenetic targets, including histone deacetylases (HDACs) and, to a lesser extent, DNA methyltransferases (DNMTs). researchgate.netmdpi.comnih.gov

Histone Deacetylases (HDACs):

HDACs are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. researchgate.net Inhibitors of HDACs can restore the expression of these genes and induce cell cycle arrest and apoptosis in cancer cells.

Compound TypeTargetActivityReference
N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamidesHuman HDACsNanomolar inhibition epa.gov
1,2,4-oxadiazole-Containing hydroxamic acid derivativesHDAC1IC50 = 1.8 nM (for compound 14b) epa.gov

DNA Methyltransferases (DNMTs):

DNA methylation is another key epigenetic modification that involves the transfer of a methyl group to the C5 position of cytosine, often leading to gene silencing. mdpi.com DNMT inhibitors can reverse this hypermethylation and reactivate tumor suppressor genes. mdpi.com Although benzimidazole derivatives have been investigated as inhibitors of various epigenetic targets, there is limited specific research available on this compound derivatives as inhibitors of DNA methyltransferases. The broader class of benzimidazoles has shown interaction with epigenetic targets, suggesting a potential avenue for future investigation into the specific role of 2-vinyl derivatives. researchgate.netmdpi.comnih.gov

Inhibition of Tubulin Polymerization

Derivatives of benzimidazole have been identified as effective inhibitors of tubulin polymerization, a key mechanism in cell division. Research into 1H-benzimidazole-2-yl hydrazones demonstrated that these compounds modulate tubulin polymerization, with most derivatives elongating the nucleation phase and slowing down the polymerization process to a greater extent than the control drug, nocodazole. nih.gov The merging of a benzimidazole core with a phenyl hydrazone moiety has proven to be an effective scaffold for designing tubulin polymerization inhibitors. nih.gov

Further studies have designed and synthesized a new class of benzimidazole derivatives specifically as tubulin polymerization inhibitors. nih.gov Among these, compounds designated as 7n and 7u have shown significant cytotoxicity against selected human cancer cells. nih.gov Mechanistic studies revealed that compound 7n causes a dose-dependent arrest of the cell cycle in the G2/M phase, and target-based results confirmed its ability to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 5.05 ± 0.13 μM. nih.gov

Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

CompoundActivityIC₅₀ (μM)Reference
1H-benzimidazole-2-yl hydrazonesModulate tubulin polymerization, slow down polymerization rate more than nocodazole.N/A nih.gov
7nTubulin polymerization inhibitor, arrests cell cycle in G2/M phase.5.05 ± 0.13 nih.gov
7uTubulin polymerization inhibitor.N/A nih.gov

Impact on Tumor Cell Growth and Viability

The anticancer potential of benzimidazole derivatives extends to their direct impact on the growth and viability of tumor cells. A newly synthesized class of these derivatives demonstrated notable in vitro anticancer profiles. nih.gov Specifically, compounds 7n and 7u exhibited the highest cytotoxicity, with IC₅₀ values ranging from 2.55 to 17.89 µM, showing particular specificity toward SK-Mel-28 melanoma cells. nih.gov Importantly, these compounds were found to be about five times less cytotoxic to normal rat kidney epithelial cells (NRK52E), suggesting a degree of selectivity for cancer cells. nih.gov

Another study focused on 5-Methoxy-6-substituted-1H-benzimidazole derivatives, evaluating their anti-proliferative activities against a panel of six tumor cell lines: A549 (lung), Siha (cervical), MCF-7 (breast), HepG2 (liver), PC3 (prostate), and HCT-116 (colon). nih.gov Compound 4w emerged as particularly potent, with superior anti-tumor activity against A549 cells (IC₅₀ of 1.55 ± 0.18 μM), which was significantly better than the control drug BKM120 (IC₅₀ = 9.75 ± 1.25 µM). nih.gov Further investigation showed that compound 4w could induce cell cycle arrest at the G0/G1 phase and promote apoptosis. nih.gov The benzimidazole scaffold is recognized for its minimal toxicity, making it a prime candidate in the development of anticancer drugs. nih.gov

Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

CompoundCell LineActivityIC₅₀ (μM)Reference
7nSK-Mel-28 (Melanoma)Cytotoxic2.55 - 17.89 nih.gov
7uSK-Mel-28 (Melanoma)Cytotoxic2.55 - 17.89 nih.gov
4wA549 (Lung)Anti-proliferative, induces G0/G1 arrest and apoptosis1.55 ± 0.18 nih.gov

Antioxidant Activity Research

Free Radical Scavenging Capabilities

Benzimidazole derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals. In one study, the antioxidant potential of newly synthesized benzimidazole derivatives was assessed using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netresearchgate.net Compounds 12 and 13 demonstrated very strong antioxidant capacity, with IC₅₀ values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively, making them 17 to 18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net

Another series of 2-substituted-5-methylbenzimidazole derivatives also showed significant antioxidant activity in a DPPH assay, with IC₅₀ values ranging from 1.054 to 19.05 µg/ml, which compared favorably to the standard BHT (IC₅₀ of 26.96 µg/ml). researchgate.net Research on new 1H-benzimidazol-2-yl hydrazones bearing hydroxyl- and methoxy-groups also confirmed their antioxidant activity against stable free radicals like DPPH and ABTS. unl.pt The dihydroxy hydrazones 5b and 5d were identified as the most effective radical scavengers in the tested systems. unl.pt

Free Radical Scavenging Activity of Benzimidazole Derivatives (DPPH Assay)

Compound/SeriesIC₅₀ComparisonReference
Compound 121.3 x 10⁻⁵ M~17-fold more potent than BHT researchgate.net
Compound 131.2 x 10⁻⁵ M~18-fold more potent than BHT researchgate.net
2-substituted-5-methylbenzimidazoles (3a-e)1.054 - 19.05 µg/mlMore potent than BHT (26.96 µg/ml) researchgate.net
5b (dihydroxy hydrazone)Most effective scavenger in seriesN/A unl.pt
5d (dihydroxy hydrazone)Most effective scavenger in seriesN/A unl.pt

Lipid Peroxidation Inhibition

The antioxidant effects of benzimidazole derivatives also include the inhibition of lipid peroxidation, a key process in cellular damage. A study on various synthesized benzimidazole derivatives tested their in vitro effects on NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov The most active compound, 10a , produced an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M, outperforming BHT, which showed 65% inhibition. nih.gov

In a different study, N,N'-disubstituted benzimidazole-2-thiones were evaluated for their ability to inhibit lipid peroxidation. ni.ac.rs Three hydrazide derivatives, compounds 5 , 6 , and 7 , demonstrated good antioxidant properties. ni.ac.rs Specifically, compound 5 and compound 6 were the most effective, with IC₅₀ values for lipid peroxidation inhibition of 64 ± 10 μM and 73 ± 29 μM, respectively. ni.ac.rs Another investigation into imines containing 1H-benzimidazoles found that most synthesized compounds inhibited lipid peroxidation levels by 15-57%. nih.gov The most active among them was compound 3 , which caused a 57% inhibition of lipid peroxidation. nih.gov

Inhibition of Lipid Peroxidation by Benzimidazole Derivatives

CompoundInhibition / IC₅₀Reference
10a84% inhibition at 10⁻³ M nih.gov
5IC₅₀ = 64 ± 10 μM ni.ac.rs
6IC₅₀ = 73 ± 29 μM ni.ac.rs
357% inhibition nih.gov

Antiviral Activity Studies

Efficacy against Specific Viral Strains (e.g., HIV, HBV, HCV, SARS-CoV-2)

The broad biological activity of benzimidazole derivatives includes significant antiviral properties against a range of human pathogens.

Human Immunodeficiency Virus (HIV): Research has identified a benzamide (B126) derivative, AH0109 , with potent anti-HIV-1 activity, exhibiting a 50% effective concentration (EC₅₀) of 0.7 μM. nih.gov This compound acts by inhibiting the early stages of the HIV-1 life cycle. nih.gov Other novel benzimidazole-based inhibitors, NBD-14204 and NBD-14208 , target HIV-1 entry. mdpi.com NBD-14204 showed consistent antiviral activity against a range of clinical isolates, with IC₅₀ values between 0.24–0.9 µM. mdpi.com NBD-14208 was also active, with IC₅₀ values from 0.66–5.7 µM. mdpi.com The benzimidazole scaffold has been a key structure in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. uctm.edu

Hepatitis B Virus (HBV): A series of novel benzimidazole derivatives demonstrated strong activity against HBV replication in vitro. nih.gov The most promising compounds were 12a and 12b , which showed high antiviral potency with IC₅₀ values of 0.9 µM and 0.7 µM, respectively. nih.gov They also displayed remarkable selectivity indices of >1111 and 714, respectively, indicating low cytotoxicity relative to their antiviral effect. nih.gov

Hepatitis C Virus (HCV): Several benzimidazole derivatives have shown efficacy against HCV. A compound designated B5 was found to inhibit HCV infection in a dose-dependent and pangenotypic manner, with a half-maximal inhibitory concentration (IC₅₀) close to 1 µM. asm.org It acts by blocking a post-attachment stage of viral entry. asm.orgnih.gov Other benzimidazole-based compounds have been identified as allosteric inhibitors of the HCV RNA-dependent RNA polymerase, with representative compounds A and B showing strong inhibition with IC₅₀ values of approximately 0.25 μM. nih.gov Additionally, 2-thiobenzimidazole derivatives incorporating a triazole moiety have been synthesized, with compounds 13 and 17 showing significant anti-HCV activity. researchgate.net

SARS-CoV-2: In the context of the recent pandemic, research has extended to the activity of benzimidazole derivatives against SARS-CoV-2. nih.gov One study on benzofused 1,2,3-triazolesulfonamide hybrids found that compound 4c exhibited the highest in vitro antiviral activity, with an IC₅₀ of 758.8108 μM. nih.gov Another investigation into 1,2,3-triazole-benzofused molecular conjugates identified compound 9 as having a high binding affinity to the SARS-CoV-2 spike protein, with an IC₅₀ of 74.51 nM. mdpi.com In a cell-based assay, this compound showed an EC₅₀ of 80.4 µg/mL against SARS-CoV-2 infection. mdpi.com

Antiviral Activity of Benzimidazole Derivatives Against Specific Viruses

VirusCompoundActivity MetricValueReference
HIV-1AH0109EC₅₀0.7 μM nih.gov
HIV-1NBD-14204IC₅₀0.24 - 0.9 µM mdpi.com
HBV12aIC₅₀0.9 µM nih.gov
HBV12bIC₅₀0.7 µM nih.gov
HCVB5IC₅₀~1 µM asm.org
HCVCompound AIC₅₀~0.25 µM nih.gov
HCVCompound BIC₅₀~0.25 µM nih.gov
SARS-CoV-24cIC₅₀758.8108 μM nih.gov
SARS-CoV-29IC₅₀ (Spike Protein)74.51 nM mdpi.com

Inhibitory Mechanisms of Viral Replication

Benzimidazole derivatives have emerged as a significant class of compounds with potent antiviral activities against a spectrum of viruses. Their mechanisms of action are diverse and target various stages of the viral life cycle.

One of the well-documented mechanisms is the allosteric inhibition of viral polymerases. For instance, certain benzimidazole-based compounds have been identified as non-nucleoside inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP). nih.gov These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that ultimately blocks RNA synthesis. nih.gov This allosteric inhibition prevents the formation of a productive polymerase-RNA complex, a crucial step for viral replication. nih.gov

Studies have shown that some 2-phenylbenzimidazole (B57529) derivatives are effective against bovine viral diarrhea virus (BVDV) and also inhibit the NS5B RdRp of HCV. bohrium.com Furthermore, research into other benzimidazole ribosides has revealed potent inhibitory effects on the replication of Epstein-Barr virus (EBV). One l-riboside derivative, 1263W94, was found to be a potent inhibitor of EBV, preventing the generation of linear viral DNA.

Beyond HCV and EBV, various benzimidazole derivatives have demonstrated inhibitory activity against a range of other RNA and DNA viruses, including Coxsackie B virus (CVB-2), Yellow Fever Virus (YFV), and Respiratory Syncytial Virus (RSV). nih.gov The broad-spectrum nature of their antiviral activity suggests that different derivatives may interact with various viral or host-cell targets. While the precise mechanisms for each virus may differ, the interference with viral nucleic acid replication appears to be a common theme.

Virus Target/Mechanism Compound Class
Hepatitis C Virus (HCV)Allosteric inhibition of RNA-dependent RNA polymerase (RdRP)Benzimidazole-based non-nucleoside inhibitors
Epstein-Barr Virus (EBV)Inhibition of linear viral DNA generationBenzimidazole l-ribosides
Bovine Viral Diarrhea Virus (BVDV)Inhibition of NS5B RdRp2-phenylbenzimidazole derivatives
Coxsackie B Virus (CVB-2)Inhibition of viral replication1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles
Yellow Fever Virus (YFV)Inhibition of viral replication1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles
Respiratory Syncytial Virus (RSV)Inhibition of viral replication1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles

Other Therapeutic Activity Profiles

The versatility of the benzimidazole scaffold extends to a multitude of other therapeutic areas, with significant research dedicated to its anti-inflammatory, antidiabetic, antihypertensive, analgesic, and antiulcer properties.

Benzimidazole derivatives have been extensively investigated for their anti-inflammatory potential. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. ijcrt.orgekb.eg By blocking these enzymes, benzimidazole derivatives can effectively reduce the inflammatory response.

In vivo studies have substantiated the anti-inflammatory effects of these compounds. The carrageenan-induced rat paw edema model is a standard assay used to evaluate anti-inflammatory activity. In this model, several benzimidazole derivatives have demonstrated a significant reduction in paw edema, with some compounds exhibiting efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govnih.gov For example, a series of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine (B109124) rings showed excellent anti-inflammatory activity in this model. umn.edu

Beyond COX inhibition, other proposed anti-inflammatory mechanisms for benzimidazole derivatives include the modulation of pro-inflammatory cytokines and other therapeutic targets associated with inflammation, such as aldose reductase and phospholipase A2. nih.gov

Table of In Vivo Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound Dose (mg/kg) Paw Edema Inhibition (%) Reference Compound Reference Inhibition (%)
Compound 2b10081.75Aceclofenac87.83
Compound 2c10079.09Aceclofenac87.83
Compound 2d10086.69Aceclofenac87.83
Compound 5gNot Specified74.17Not SpecifiedNot Specified

Data compiled from studies on substituted benzimidazole derivatives in a carrageenan-induced rat paw edema model. umn.eduresearchgate.net

The potential of benzimidazole derivatives in the management of diabetes mellitus has been a subject of intense research. These compounds have been shown to exert their antidiabetic effects through multiple mechanisms. hilarispublisher.com

One key mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. wisdomlib.orgnih.gov PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Activation of these receptors can lead to improved insulin (B600854) sensitivity and better glycemic control. wisdomlib.org

Another significant pathway involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov AMPK activation can enhance glucose uptake in peripheral tissues and reduce hepatic glucose production.

Furthermore, benzimidazole derivatives have been investigated as inhibitors of various enzymes involved in glucose metabolism, including dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). hilarispublisher.com Some derivatives also act as glucokinase activators, promoting glucose phosphorylation and subsequent metabolism. wisdomlib.org

The benzimidazole scaffold is a core component of several clinically used antihypertensive drugs. The primary mechanism of action for the antihypertensive effects of many benzimidazole derivatives is the blockade of the angiotensin II type 1 (AT1) receptor. ntnu.noresearchgate.net Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds lead to vasodilation and a reduction in blood pressure. ntnu.no

Numerous studies have synthesized and evaluated novel benzimidazole derivatives as AT1 receptor antagonists. researchgate.netnih.gov In spontaneously hypertensive rats, a common animal model for hypertension, certain fluorophenyl benzimidazole derivatives have demonstrated a significant and sustained reduction in blood pressure. researchgate.netnih.gov The vasorelaxant effects of some of these compounds have also been attributed to their ability to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels and modulate the function of calcium and potassium channels in vascular smooth muscle cells. nih.govnih.gov

In addition to their anti-inflammatory properties, benzimidazole derivatives have shown promise as analgesic agents. nih.gov Their pain-relieving effects are often linked to their ability to inhibit prostaglandin (B15479496) synthesis via COX inhibition. nih.gov The analgesic potential of these compounds has been demonstrated in various animal models of pain.

The antiulcer activity of benzimidazole derivatives is another well-established therapeutic profile. This activity is primarily attributed to their ability to inhibit the gastric H+/K+-ATPase, also known as the proton pump. researchgate.net This enzyme is responsible for the final step in gastric acid secretion. By inhibiting the proton pump, these compounds effectively reduce gastric acid production, which is a key factor in the pathogenesis of peptic ulcers. Several commercially successful antiulcer drugs are based on the benzimidazole structure. wjpps.com

Structure Activity Relationship Sar and Molecular Design Principles for 2 Vinyl 1h Benzimidazole Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. nih.govnih.gov Modifications at the N-1, C-2, C-5, and C-6 positions have been shown to modulate the pharmacological effects significantly. nih.govnih.gov For derivatives originating from 2-Vinyl-1H-benzimidazole, transformations of the vinyl group and substitutions on the benzimidazole ring system are key strategies for tuning bioactivity.

The specific placement of substituents on the benzimidazole ring, known as positional isomerism, can have a dramatic effect on the biological activity of the resulting compounds. Even minor shifts in a functional group's location, for instance, from the C-5 to the C-6 position of the benzene (B151609) ring portion, can alter the molecule's interaction with its biological target, thereby affecting its efficacy.

Table 1: Impact of Substituent Position on the Biological Activity of Benzimidazole Derivatives
General StructureSubstituent PositionObserved Pharmacological ImpactReference
2-ArylbenzimidazoleC-5 HalogenEnhanced anticancer activity nih.gov
2-ArylbenzimidazoleC-4/C-5 Electron-Withdrawing GroupDecreased anticancer activity nih.gov
Benzimidazole CoreN-1, C-2, C-5, C-6Positions that greatly influence anti-inflammatory activity nih.gov

The electronic properties—whether a group donates or withdraws electrons—and the steric bulk of substituents are fundamental to the SAR of this compound derivatives. These factors influence how the molecule fits into a receptor's binding site and the non-covalent interactions it can form.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the charge distribution across the benzimidazole scaffold. A study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives found that introducing any substituent, whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -Br), to the para-position of the phenyl ring diminished antibacterial activity compared to the unsubstituted compound. researchgate.net Conversely, another study synthesizing 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives noted that halogen substitutions enhanced biological activity due to increased electron-withdrawing effects. nih.gov The proton NMR spectra in this study showed that an electron-donating methoxy (B1213986) group caused a different chemical shift compared to the downfield shift caused by an electron-withdrawing bromine substituent, directly reflecting the electronic influence on the core structure. nih.gov

Steric Effects: The size and shape of substituents (steric factors) play a crucial role in determining whether a molecule can physically access and properly orient itself within the active site of a biological target. In the synthesis of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the yields of the final products were found to vary depending on both the electronic and steric effects of the substituents on the acetophenone (B1666503) precursors. nih.gov A study on benzimidazole derivatives as PPARγ agonists found that elongating an alkyl chain at the C-2 position from propyl to butyl increased activity, demonstrating a direct correlation between substituent size and biological response in that specific series. nih.gov

Table 2: Influence of Electronic and Steric Effects on the Bioactivity of Benzimidazole Derivatives
Derivative SeriesSubstituent TypeEffect on BioactivityReference
(1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amineElectron-donating or withdrawing groups on phenyl ringDiminished antibacterial activity compared to unsubstituted researchgate.net
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideHalogen (electron-withdrawing)Enhanced antitubercular and antibacterial activity nih.gov
1-(Biphenyl-4-ylmethyl)-1H-benzo[d]imidazolePhenyl group at C-2Led to the most active PPARγ agonist in the series nih.gov
1-(Biphenyl-4-ylmethyl)-1H-benzo[d]imidazole4-Hydroxyphenyl group at C-2Drastically decreased PPARγ activation, likely due to hydrophilic repulsion nih.gov

Molecular Hybridization and Scaffold Diversification Strategies

A prominent strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophores (structural motifs with known biological activity) into a single hybrid compound. acs.org This approach aims to create novel molecules with enhanced affinity, better efficacy, or a multi-target profile. The this compound scaffold is an excellent candidate for such strategies.

Researchers have successfully created hybrid molecules by integrating the benzimidazole core with other biologically active scaffolds like pyrazole, 1,2,3-triazole, and phthalimide (B116566). acs.orgnih.govfrontiersin.org For instance, a series of benzimidazole-pyrazole hybrids were designed and synthesized to produce potent biological agents. acs.org Another study created hybrids of benzimidazole and phthalimide to target enzymes involved in inflammation, such as COX and LOX. nih.gov The strategic combination of benzimidazole with a 1,2,3-triazole scaffold has also shown synergistic potential in developing antiproliferative and antimicrobial agents. nih.gov These hybridization strategies can lead to compounds that act on multiple biological targets or overcome resistance mechanisms. nih.gov

Scaffold diversification extends beyond hybridization and includes various chemical modifications to the core structure. For the this compound scaffold, this can involve:

N-Alkylation: Introducing aliphatic or aromatic groups at the N-1 position of the imidazole (B134444) ring to improve properties like lipophilicity and target engagement. nih.gov

Modification of the Vinyl Group: The vinyl group at C-2 is a reactive handle for further chemical transformations, allowing for the creation of a diverse library of derivatives through addition, oxidation, or polymerization reactions.

Rational Design and Optimization of Derivatives for Enhanced Bioactivity

Rational drug design leverages the understanding of SAR and the structure of biological targets to create more potent and selective molecules. nih.gov This process often begins with a lead compound, such as a derivative of this compound, which is then systematically modified to optimize its interaction with a target enzyme or receptor.

Computational tools are integral to this process. Molecular docking, for example, is used to predict how a designed molecule will bind to the active site of a protein, providing insights into potential binding affinities and orientations. nih.govrsc.org These in silico studies help prioritize which derivatives to synthesize, saving time and resources. nih.gov Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) analyses can further provide insights into the electronic structures and reactivity of the designed compounds. nih.gov

An example of optimization can be seen in the development of PPARγ agonists, where a lead compound was modified at the C-2 position of the benzimidazole ring. nih.gov By synthesizing a series of derivatives with different alkyl and aryl substituents, researchers were able to identify a compound with a phenyl group at C-2 that had significantly improved activity. nih.gov Further modifications, such as adding a hydroxyl or methoxy group to this phenyl ring, helped to fine-tune the activity and probe the nature of the binding pocket. nih.gov This iterative cycle of design, synthesis, and biological testing is the hallmark of rational drug optimization, aiming to develop candidates with enhanced bioactivity and improved pharmacological profiles. eurekaselect.comrsc.org

Spectroscopic Characterization and Advanced Analytical Methods for 2 Vinyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Vinyl-1H-benzimidazole, recorded in DMSO-d₆, distinct signals corresponding to the benzimidazole (B57391) ring, the vinyl group, and the N-H proton are observed. rsc.org

The protons on the benzene (B151609) portion of the benzimidazole ring appear as multiplets in the aromatic region. Specifically, the protons at positions 4 and 7 (C4-H & C7-H) resonate as a doublet of doublets between δ 7.62-7.56 ppm, while the protons at positions 5 and 6 (C5-H & C6-H) appear as a multiplet around δ 7.12-7.10 ppm. rsc.org The vinyl group protons exhibit a characteristic splitting pattern. The proton attached to the carbon adjacent to the benzimidazole ring shows a doublet of doublets between δ 6.77-6.73 ppm, with large coupling constants indicative of its trans (J = 16.8 Hz) and cis (J = 9.7 Hz) relationships with the terminal vinyl protons. rsc.org The two terminal, geminal protons are distinct, appearing as doublets of doublets at δ 6.26 ppm and δ 5.66 ppm, respectively. rsc.org A broad singlet observed far downfield at δ 12.27 ppm is characteristic of the acidic N-H proton of the imidazole (B134444) ring. rsc.org

Interactive Table: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constants (J) Hz Assignment
12.27 s (singlet) 1H - N-H
7.62-7.56 dd (doublet of doublets) 2H - C4-H & C7-H
7.12-7.10 m (multiplet) 2H - C5-H & C6-H
6.77-6.73 dd (doublet of doublets) 1H Jtrans = 16.8, Jcis = 9.7 =CH-
6.26 dd (doublet of doublets) 1H Jtrans = 16.8, Jgem = 1.8 =CH₂ (trans)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum recorded in DMSO-d₆ are reported at δ 151.09, 143.72, 139.47, 132.77, 130.58, 129.09, 128.97, 126.61, 123.59, 120.46, 118.74 ppm. Another study reports shifts at δ 141.68, 138.79, 123.20, 122.02, 121.55, and 112.65 ppm. rsc.org The signals in the range of approximately δ 110-145 ppm are characteristic of the aromatic and vinylic carbons, while the signal further downfield corresponds to the C2 carbon of the imidazole ring, which is bonded to two nitrogen atoms.

Interactive Table: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ) ppm Assignment (Probable)
141.68 C2 (Imidazole Ring)
138.79 C3a/C7a (Bridgehead Carbons)
123.20 Vinylic CH
122.02 C5/C6
121.55 C4/C7

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A significant band is observed at 3223 cm⁻¹, which is attributed to the N-H stretching vibration of the imidazole ring. rsc.org Other characteristic vibrations for the benzimidazole core include C=N and C-N stretching modes. For related benzimidazole structures, C=N stretching vibrations have been identified in the 1625-1480 cm⁻¹ region. researchgate.net The vinyl group would also contribute characteristic C=C and C-H stretching and bending vibrations.

Interactive Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3223 Stretching N-H
~1625-1480 Stretching C=N / C=C
~1551 Stretching C=N

Mass Spectrometry in Compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula of this compound is C₉H₈N₂. nih.gov The exact mass, or monoisotopic mass, calculated for this formula is 144.068748 Da. HRMS analysis of this compound confirms this, with a measured exact mass of 144.068748264 Da. nih.gov This close correlation between the theoretical and experimental mass provides unambiguous confirmation of the compound's elemental composition. Standard mass spectrometry shows a molecular ion peak (M⁺) at m/z 144, with a base peak often observed at m/z 143, corresponding to the loss of a hydrogen atom. rsc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Absorption and Emission Spectra Analysis

Sufficient data is not available to generate an analysis of the absorption and emission spectra of this compound.

Solvatochromic Effects

Sufficient data is not available to detail the solvatochromic effects of this compound.

Computational Chemistry and Molecular Modeling Studies of 2 Vinyl 1h Benzimidazole

Density Functional Theory (DFT) in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 2-Vinyl-1H-benzimidazole. DFT calculations allow for the accurate prediction of various molecular parameters, offering a detailed picture of the molecule's reactivity and stability.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the geometry of the this compound molecule to find its most stable three-dimensional arrangement, corresponding to the minimum energy state. This process is fundamental as all other calculated properties are dependent on the optimized structure.

Different conformations, or spatial arrangements of atoms, can exist due to the rotation around single bonds. Conformational analysis is performed to identify the most stable conformer. For this compound, the orientation of the vinyl group relative to the benzimidazole (B57391) ring is a key determinant of its conformational landscape. Theoretical calculations have shown that the planar conformation, where the vinyl group is coplanar with the benzimidazole ring, is the most stable arrangement. This planarity suggests a degree of electronic conjugation between the vinyl group and the aromatic system.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO is distributed across both the ring and the vinyl substituent. This distribution influences the molecule's electronic transitions and its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-6.20
ELUMO-1.50
Energy Gap (ΔE)4.70

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

In the case of this compound, the MEP map reveals that the most negative potential is concentrated around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic interactions. The hydrogen atom attached to the nitrogen in the imidazole ring and the hydrogens of the vinyl group generally exhibit a positive potential.

Molecular Docking for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. These studies can predict the binding mode and estimate the binding affinity, providing a rationale for the molecule's potential biological activity.

Binding Affinity Prediction with Biological Targets

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking, this is often expressed as a docking score or binding energy, with lower (more negative) values indicating a stronger and more favorable interaction. By docking this compound against a panel of known biological targets, researchers can hypothesize its potential therapeutic applications.

For instance, benzimidazole derivatives have been studied for their activity against various enzymes and receptors. Docking studies of this compound could be performed against targets such as kinases, proteases, or specific receptors implicated in disease pathways. The predicted binding affinities from these studies help to prioritize which molecule-target interactions are most promising for further experimental validation.

Ligand-Protein Interaction Profiling

Beyond simply predicting binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the protein's active site. This includes identifying specific types of interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For this compound, the benzimidazole core can participate in various interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen on the imidazole nitrogen can be a hydrogen bond donor. The aromatic rings can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. The vinyl group can also contribute to hydrophobic interactions.

Table 2: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Group on this compoundPotential Interacting Amino Acid Residue
Hydrogen Bond (Acceptor)Imidazole Nitrogen AtomsSerine, Threonine, Asparagine, Glutamine
Hydrogen Bond (Donor)Imidazole N-HAspartate, Glutamate, Serine, Threonine
Pi-Pi StackingBenzene (B151609) and Imidazole RingsPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionVinyl Group, Benzene RingAlanine, Valine, Leucine, Isoleucine

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational stability, flexibility, and intermolecular interactions. While specific MD studies focusing solely on the conformational dynamics of isolated this compound are not extensively documented, the methodology is widely applied to substituted benzimidazoles, often to understand their interactions within biological systems. semanticscholar.orgnih.gov

The general procedure involves placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms. Analysis of these trajectories can reveal:

Conformational Preferences: The vinyl group attached to the benzimidazole core introduces a degree of rotational freedom. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting the vinyl group to the imidazole ring, identifying the most stable (lowest energy) conformations. Studies on similar 2-substituted benzimidazoles, such as 2-propyl-1H-benzimidazole, have shown that the conformation of the alkyl chain is a key factor in its crystal packing and phase transitions. researchgate.net

Structural Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time, the structural stability of the molecule can be assessed. Lower RMSD values generally indicate a more stable and rigid structure. semanticscholar.org

Dynamic Behavior: MD simulations can reveal the flexibility of different parts of the molecule. The vinyl substituent and the N-H bond of the imidazole ring are expected to be key dynamic regions. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. For benzimidazole derivatives, simulations have been performed to understand their binding stability with targets like beta-tubulin and HIV-reverse transcriptase, confirming stable interactions within the binding pocket. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. ijpsr.comrroij.com For this compound and its derivatives, QSAR can be a valuable tool for predicting their activity and guiding the synthesis of new compounds with enhanced properties.

A typical QSAR study involves the following steps:

Data Set Collection: A series of benzimidazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Descriptor TypeExamplesRelevance to this compound
Topological Molecular Connectivity Indices, Balaban J indexDescribes the branching and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesRelates to the molecule's reactivity and ability to participate in electrostatic interactions.
Hydrophobic LogP (Partition Coefficient)Quantifies the lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. crpsonline.com
Steric Molar Refractivity, Molecular VolumeDescribes the size and bulk of the molecule, which can influence how it fits into a binding site.
Quantum Chemical Charges on specific atoms, Hardness, SoftnessProvides detailed information on the electronic distribution and reactivity.

This table presents common descriptor types used in QSAR studies of benzimidazole derivatives.

For instance, a QSAR model for benzimidazole-based aldose reductase inhibitors revealed a strong correlation between hydrophobicity (LogP) and inhibitory activity, with higher lipophilicity leading to greater potency. crpsonline.comresearchgate.net Conversely, increased polarity (measured by Topological Polar Surface Area, TPSA) had a negative impact on activity. crpsonline.com Such insights are invaluable for the rational design of new, more effective compounds.

Analysis of Reactivity Indices (e.g., Fukui Functions, Global Reactivity Descriptors)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. From DFT calculations, a set of conceptual descriptors, often called reactivity indices, can be derived to predict how a molecule will behave in a chemical reaction. sciencepublishinggroup.comscispace.com

Global Reactivity Descriptors provide information about the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

DescriptorFormulaInterpretation for this compound
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability. It is an indicator of the molecule's polarizability. sciencepublishinggroup.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A larger hardness value indicates greater stability.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; a higher softness value indicates greater reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the ability of a molecule to accept electrons; a global measure of electrophilic character.

This table outlines key global reactivity descriptors and their significance.

Local Reactivity Descriptors , such as Fukui functions, identify the specific atoms or regions within a molecule that are most susceptible to attack. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

f+(r): For nucleophilic attack (attack by an electron-rich species). The site with the highest f+ value is the most likely to accept an electron.

f-(r): For electrophilic attack (attack by an electron-deficient species). The site with the highest f- value is the most likely to donate an electron.

f0(r): For radical attack.

For this compound, DFT calculations would likely identify the nitrogen atoms of the imidazole ring and specific carbon atoms in the vinyl group and benzene ring as the most reactive sites, guiding predictions about its chemical behavior in different reaction environments.

Prediction of Non-Linear Optics (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for modern technologies like telecommunications, optical computing, and data storage. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit strong NLO responses. Benzimidazole and its derivatives have been identified as promising candidates for NLO applications. researchgate.netqu.edu.qa

Computational methods, primarily DFT, are used to predict the NLO properties of molecules before their synthesis. mdpi.comresearchgate.netpku.edu.cn The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and second-order NLO responses, respectively.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is desirable for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. mdpi.com

Theoretical studies on various benzimidazole derivatives have shown that their NLO properties can be tuned by introducing different substituent groups. acs.orgnih.gov For example, a theoretical investigation of vinyl-fused benzimidazole derivatives demonstrated that the introduction of electron-donating and accepting groups can significantly enhance their hyperpolarizability. qu.edu.qa The vinyl group in this compound extends the π-conjugation of the system, which is a favorable feature for NLO activity. DFT calculations would provide quantitative predictions of its α and β values, allowing for a comparison with known NLO materials and suggesting modifications to further enhance its properties.

Compound ClassComputational MethodKey Findings on NLO Properties
Pyridine Benzimidazole DerivativesHF/6-31+G(d)Methyl group substitution was found to increase NLO activity. researchgate.net
Substituted BenzimidazolesDFT (GAMESS)NLO response depends on the dihedral angles between aromatic and heteroaromatic rings. mdpi.comresearchgate.net
N-1-sulfonyl BenzimidazolesDFT (M06/6-311G(d,p))Nitro-group substitution significantly enhanced the hyperpolarizability (β) values. acs.orgnih.gov
Vinyl Fused Monomeric BenzimidazolesDFT/TD-DFTShow potential as charge transport materials with high hyperpolarizability. qu.edu.qa

This table summarizes findings from theoretical NLO studies on related benzimidazole structures.

Coordination Chemistry and Catalytic Applications of 2 Vinyl 1h Benzimidazole

2-Vinyl-1H-benzimidazole as a Ligand in Coordination Compounds

This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the two nitrogen atoms of the imidazole (B134444) ring and the vinyl group. The benzimidazole (B57391) moiety is a well-established component in the design of ligands for creating complex metal-ligand architectures. The vinyl group introduces additional functionality, allowing for polymerization or further reactions after coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzimidazole-derived ligands is a well-established field. Generally, these complexes are synthesized by reacting a metal salt with the ligand in a suitable solvent. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the synthesis strategies for similar benzimidazole derivatives can be considered analogous. For instance, various metal complexes of Cu(II), Zn(II), Ni(II), and Ag(I) have been successfully synthesized using 2-(1H-benzimidazole-2-yl)-phenol derivatives and the corresponding metal salts. nih.govresearchgate.net The resulting complexes are typically solids that can be isolated by filtration. academie-sciences.fr

Characterization of these complexes involves a suite of analytical techniques to confirm their structure and properties:

Spectroscopic Methods: FT-IR and ¹H-NMR spectroscopy are used to confirm the coordination of the ligand to the metal center. nih.govresearchgate.net

Mass Spectrometry: ESI-MS analysis helps in identifying the molecular structure of the compounds. nih.govresearchgate.net

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes. academie-sciences.fr

UV-Visible Spectroscopy: The presence of the metal in the complexes can be confirmed using UV-Vis spectroscopy. nih.govresearchgate.net

Coordination Modes and Geometries

This compound offers multiple potential coordination sites. The most probable sites for coordination with transition metals are the imidazole nitrogen atoms and the vinyl group. rsc.org The specific coordination mode depends on various factors, including the metal ion, the reaction conditions, and the presence of other ligands.

Computational studies and experimental data on the analogous ligand, 1-vinylimidazole, show a preference for coordination to the vinyl group for platinum, while gold (after reduction from Au(III) to Au(I)) prefers N-coordination. rsc.org In the case of 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole, a derivative of the subject compound, coordination to Zn(II) and Cd(II) has been observed to occur through the benzimidazole nitrogen. acs.org In some coordination polymers, the ligand binds to the metal chains as a pendant group through benzimidazole coordination. acs.org This variability highlights the ligand's flexibility.

The coordination geometry around the metal center is dictated by the number of ligands and their coordination mode. For example, nickel complexes with related 2-(1H-benzimidazol-2-yl)-phenoxy ligands have been shown to adopt a six-coordinated distorted octahedral geometry. academie-sciences.fr

Ligand SystemMetal IonObserved Coordination SiteResulting Geometry
1-vinylimidazolePlatinumVinyl Group (side-on)Square Planar (typical for Pt(II))
1-vinylimidazoleGold(I)Imidazole NitrogenLinear
2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazoleZn(II)Benzimidazole NitrogenNot specified
2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazoleCd(II)Benzimidazole Nitrogen or Pyridyl NitrogenNot specified
2-(1H-benzimidazol-2-yl)-phenoxyNi(II)Phenoxy Oxygen and Imidazole NitrogenDistorted Octahedral

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

The ability of this compound and its derivatives to act as linkers between metal centers makes them suitable candidates for constructing coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). These materials are of great interest due to their potential applications in areas like luminescence and catalysis. acs.org

Derivatives of this compound, such as 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole, have been used to create one-dimensional (1D) coordination polymers with Zn(II) and Cd(II). acs.org In these structures, the ligands can act as bilinkers, connecting metal ions to form chains. The final supramolecular architecture is often governed by intermolecular forces like hydrogen bonding and π–π stacking interactions between the benzimidazole and other aromatic moieties. acs.org For instance, in a Zn(II) coordination polymer, 1D chains are interdigitated as the pendent ligands interact with each other via π–π stacking. acs.org

The vinyl group's presence is particularly interesting as it can participate in solid-state photochemical [2+2] reactions, which can alter the structure and properties of the coordination polymer upon irradiation. acs.org

Catalytic Roles in Organic Synthesis

Benzimidazole-containing ligands are widely used in transition metal catalysis. nih.gov Metal complexes derived from benzimidazoles have been employed as catalysts in fundamental organic synthesis reactions, such as C-C coupling reactions. nih.gov

Application as Organic Ligands in Transition Metal Catalysis

While the broader class of benzimidazole derivatives has seen significant application in catalysis, specific examples detailing the use of this compound metal complexes are less common in the reviewed literature. However, the structural features of this ligand suggest significant potential. Transition-metal-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and benzimidazole-based ligands are known to be effective in these processes. mdpi.comresearchgate.net For example, palladium-benzimidazole complexes are valued for their high efficiency and selectivity in Suzuki-Miyaura and Heck reactions. nih.gov

Nickel complexes bearing related 2-(1H-benzimidazol-2-yl)-phenoxy ligands have demonstrated good activity for ethylene (B1197577) oligomerization upon activation with diethylaluminum chloride (Et₂AlCl). academie-sciences.fr Given these precedents, it is plausible that metal complexes of this compound could also function as effective catalysts in various organic transformations. The electronic properties of the benzimidazole ring can stabilize the metal center, while the vinyl group could be used to anchor the catalytic complex to a polymer support, facilitating catalyst recovery and reuse.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Vinyl-1H-benzimidazole derivatives, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from o-phenylenediamine. For example, 2-hydrazinyl-1H-benzimidazole intermediates are synthesized via reaction with hydrazine hydrate, followed by condensation with aromatic aldehydes. Characterization relies on IR spectroscopy (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), 1H-NMR (singlets for S-H at δ12.31 and N-H at δ10.93), and mass spectrometry (ESI-MS for molecular ion validation) . Elemental analysis (deviation ≤ ±0.4%) confirms purity .

Q. How are solvent-free one-pot synthesis strategies optimized for benzimidazole derivatives?

  • Methodological Answer : Organocatalysts like trifluoroacetic acid (TFA) enable efficient cyclocondensation of o-phenylenediamine with aldehydes under solvent-free conditions. Key parameters include catalyst loading (10–15 mol%), temperature (80–100°C), and reaction time (4–6 hours). Yields exceeding 90% are achieved for 2-phenyl derivatives, with purity confirmed by TLC (Rf values) and melting point analysis .

Q. What spectroscopic techniques are critical for confirming the structure of this compound analogs?

  • Methodological Answer : 13C-NMR identifies aromatic carbons (δ116–155 ppm) and imine groups (δ151.93 ppm). UV-Vis spectroscopy (NIST data) provides λmax values for π→π* transitions in the benzimidazole core. LCMS (e.g., m/z 254.51 for C15H14N2O) and elemental analysis validate molecular formulas .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR. ADMET prediction (SwissADME) assesses pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration). MM-PBSA calculates binding free energies, while pharmacophore modeling identifies critical functional groups (e.g., vinyl substituents for hydrophobic interactions) .

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar analogs?

  • Methodological Answer : Dose-response curves (IC50 comparisons) and structure-activity relationship (SAR) analysis isolate key substituents (e.g., electron-withdrawing groups enhancing activity). Statistical validation (ANOVA, p<0.05) and reproducibility checks (triplicate assays) mitigate variability. Contradictions may arise from assay conditions (e.g., bacterial strain specificity) or solubility differences .

Q. How are crystallographic data (e.g., SHELX-refined structures) used to validate synthetic products?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths (e.g., C-N: 1.32–1.38 Å) and dihedral angles (e.g., benzimidazole-vinyl torsion <10°). Discrepancies between experimental and computational geometries (DFT-optimized) highlight conformational flexibility or crystal packing effects .

Q. What are the challenges in scaling up microwave-assisted synthesis of this compound derivatives?

  • Methodological Answer : Microwave parameters (power, ramp time) must balance reaction efficiency and thermal degradation. For scale-up, continuous-flow reactors improve heat distribution. In-line FTIR monitors intermediate formation, while HPLC purity checks ensure batch consistency. Yield drops >10% may require solvent optimization (e.g., DMF vs. ethanol) .

Data Analysis & Optimization

Q. How do thermal analysis (TGA/DTA) and fluorescence spectroscopy support material characterization?

  • Methodological Answer : TGA identifies decomposition temperatures (e.g., >300°C for 2-phenyl derivatives), while DTA detects phase transitions. Fluorescence spectra (λem ~450 nm) correlate with π-conjugation extent, aiding in optoelectronic applications. Data are cross-validated with DSC for glass transition temperatures .

Q. What approaches reconcile discrepancies between predicted and observed NMR chemical shifts?

  • Methodological Answer : DFT calculations (GIAO method, B3LYP/6-311+G(d,p)) predict shifts, with deviations >0.5 ppm prompting re-evaluation of tautomeric forms or solvent effects (e.g., CDCl3 vs. DMSO-d6). 2D NMR (HSQC, HMBC) resolves ambiguous assignments, particularly for vinyl proton coupling patterns .

Tables for Key Data

Property Typical Values Technique Reference
Melting Point241–252°C (for 3d, 3f derivatives)Capillary Tube
IR S-H Stretch2634 cm⁻¹FT-IR
1H-NMR (N-H)δ10.93–11.51 ppm400 MHz NMR
LCMS (M+H)+m/z 288.21 (C13H9N2BrO)ESI-MS
TGA Decomposition300–350°CThermogravimetry

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Feasible Synthetic Routes

Reactant of Route 1
2-Vinyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-Vinyl-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.